Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate
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Overview
Description
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate typically involves the protection of an amino group with a Boc group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound also features a Boc-protected amino group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share the Boc protecting group.
Uniqueness
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is unique due to the presence of the difluoro and methyl groups, which can impart distinct chemical properties and reactivity compared to other Boc-protected compounds. These structural features can influence the compound’s behavior in various chemical reactions and its suitability for specific applications.
Properties
Molecular Formula |
C13H23F2NO4 |
---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(2)7-13(14,15)8-16-11(18)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,16,18) |
InChI Key |
DOKGZLJEGPJMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(CNC(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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